5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a phenoxyethyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-phenoxyethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 2-phenoxyethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxylated benzamides.
Reduction: Formation of methylated benzamides.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and 2-phenoxyethylamine.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a sulfamoyl group instead of a phenoxy group.
Metoclopramide: Contains a similar benzamide core with different substituents, used as an antiemetic and gastroprokinetic agent.
Uniqueness
5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethyl group differentiates it from other benzamides and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-15-8-7-12(17)11-14(15)16(19)18-9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYDVEFJDFUZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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